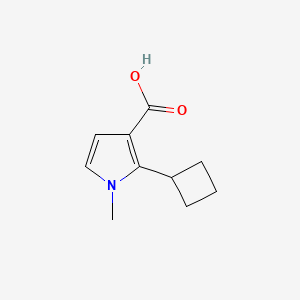
3-Chloro-5-(2-hydroxyethyl)phenol
Descripción general
Descripción
3-Chloro-5-(2-hydroxyethyl)phenol is a chemical compound with the molecular weight of 172.61 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(2-hydroxyethyl)phenol is represented by the InChI code:1S/C8H9ClO2/c9-7-3-6 (1-2-10)4-8 (11)5-7/h3-5,10-11H,1-2H2 . Physical And Chemical Properties Analysis
3-Chloro-5-(2-hydroxyethyl)phenol is a powder at room temperature . It has a molecular weight of 172.61 .Aplicaciones Científicas De Investigación
Pharmacological Properties and Biological Activities
- Chlorogenic Acid (CGA) and Phenolic Compounds : CGA, a phenolic compound similar to 3-Chloro-5-(2-hydroxyethyl)phenol, shows a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities. It also modulates lipid metabolism and glucose, aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chemical Analysis and Synthesis
- Quantitative NMR Analysis : The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, related to chlorinated phenolic compounds, has been used in quantitative NMR analysis of hydroxyl groups in lignins, offering insights into the nature of phenolic compounds like 3-Chloro-5-(2-hydroxyethyl)phenol (Granata & Argyropoulos, 1995).
Environmental and Material Science
- Oxidation by Manganese Oxides : Studies on the oxidative transformation of triclosan and chlorophene by manganese oxides, which are structurally related to 3-Chloro-5-(2-hydroxyethyl)phenol, reveal insights into the environmental fate and transformation of similar chlorinated phenols (Zhang & Huang, 2003).
- Catalysis in Hydroxylation Processes : A study on oxo-vanadium (IV) phthalocyanine implanted onto chloro-functionalized SBA-15, related to the catalysis of chlorinated phenols, provides insights into the catalytic potential of similar compounds in chemical transformations (Farahmand et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKWVWRCASNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-hydroxyethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)

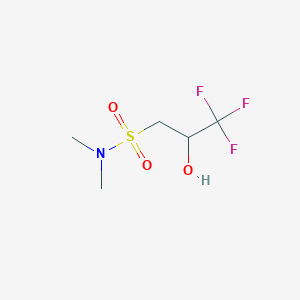
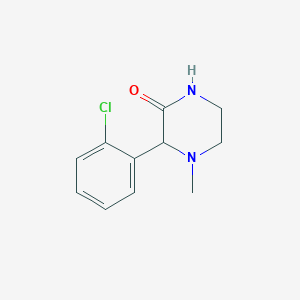

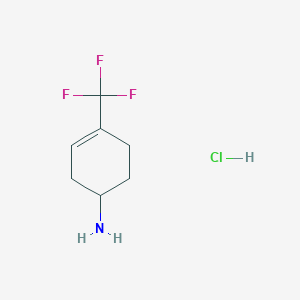
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
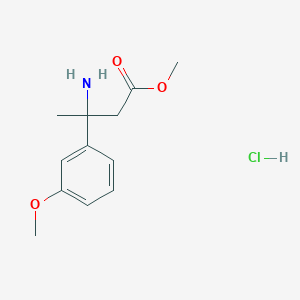
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
